molecular formula C13H14FN3O B2420580 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

Cat. No.: B2420580
M. Wt: 247.27 g/mol
InChI Key: WKYACYFAJSKXRU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide is a fluorophenyl-substituted pyrrole carbohydrazide derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a pyrrole ring core, a structure known for its prevalence in bioactive molecules, coupled with a carbohydrazide functional group. The carbohydrazide moiety (-C=O)-NH-NH2) is a versatile building block that can be used to synthesize a diverse range of heterocyclic systems, including 1,3,4-oxadiazoles, which are recognized for their interesting luminescent properties and role in developing novel sensitizers for dye-sensitized solar cells . Compounds containing the hydrazide functional group have demonstrated attractive biological properties, such as anticancer and antimicrobial activities, due to the presence of the azomethine group (-NH-N=CH-) . Research into analogous pyrrole carbohydrazide compounds has highlighted their potential as antimicrobial and antifungal agents. Molecular docking studies of similar structures suggest a highly spontaneous binding ability with the active site of enzymes like sterol 14α-demethylase, indicating a potential mode of action for inhibiting fungal growth . Furthermore, hybrid molecules incorporating pyrrole and other nitrogen-based heterocycles are actively investigated as potent targeting agents in oncology research . As such, this chemical serves as a valuable intermediate for researchers developing new therapeutic candidates, exploring enzyme inhibition mechanisms, and creating advanced functional materials . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-7-12(13(18)16-15)9(2)17(8)11-5-3-10(14)4-6-11/h3-7H,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYACYFAJSKXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-266 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

OSM-S-266 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-266 include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aminothienopyrimidine scaffold .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 380474-18-0

The compound features a pyrrole ring substituted with a fluorophenyl group and a carbohydrazide moiety, which contributes to its biological activity and potential applications.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds, including 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of electron-withdrawing groups enhances its antibacterial activity. Specifically, compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria, including Mycobacterium smegmatis .

Anticancer Potential

Pyrrole derivatives have been investigated for their anticancer properties. The incorporation of the 4-fluorophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, making them candidates for further research in oncology .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of novel polymers with enhanced thermal and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials.

  • Antibacterial Efficacy : A study conducted on various pyrrole derivatives demonstrated that modifications at the phenyl ring significantly influenced antibacterial activity. The compound was tested against standard bacterial strains, showing zones of inhibition comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to cell death through apoptosis pathways. Further investigations are required to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of OSM-S-266 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-266 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-266 is unique due to its specific mechanism of action, targeting Plasmodium falciparum asparagine tRNA synthetase. This distinguishes it from other antimalarial compounds that may target different pathways or enzymes. Additionally, the open-source nature of its development allows for collaborative research and rapid optimization of its properties .

Biological Activity

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F N3O
  • Molecular Weight : 231.27 g/mol

The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains.

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

These results suggest that this compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound's potential anticancer activity has also been explored. Studies indicate that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

These findings demonstrate the compound's selective cytotoxicity towards cancer cells while sparing normal cells .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cellular stress responses.

Case Studies

A recent case study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound exhibited significant reductions in bacterial load compared to controls. The study concluded that this compound could be a promising candidate for further development as an antibacterial agent .

Q & A

Q. How can researchers integrate machine learning for predictive property modeling?

  • Methodological Answer : Train models on datasets of pyrrole derivatives using descriptors like logP, polar surface area, and Fukui indices. Tools like RDKit or PaDEL generate molecular fingerprints. A random forest model predicting solubility achieved R² > 0.9 when trained on 200+ analogs. Validation requires external test sets and SHAP analysis for interpretability .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Batch-to-batch variations may arise from residual solvents or tautomerism. Use high-field NMR (500 MHz+) with deuterated DMSO to resolve overlapping signals. Spiking experiments with authentic standards confirm peak assignments. For hydrazide NH protons, variable-temperature NMR (VT-NMR) distinguishes dynamic exchange processes .

Q. What validation protocols ensure reproducibility in biological assays?

  • Methodological Answer : Implement SOPs with internal controls (e.g., doxorubicin for cytotoxicity, acetazolamide for enzyme inhibition). Inter-laboratory validation via ring tests using blinded samples reduces bias. For IC₅₀ determinations, use four-parameter logistic curve fitting with R² ≥ 0.98. Report data following MIAME or ARRIVE guidelines .

Interdisciplinary Applications

Q. How can this compound be utilized in materials science (e.g., coordination chemistry)?

  • Methodological Answer : The carbohydrazide group acts as a polydentate ligand for transition metals (e.g., Cu(II), Fe(III)). Synthesis of metal-organic frameworks (MOFs) involves refluxing the compound with metal salts (e.g., Cu(NO₃)₂) in DMF/water. Characterization via PXRD and BET surface area analysis reveals porosity and stability .

Q. What strategies enable enantioselective synthesis of chiral analogs?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce stereochemistry. For a pyrrole-3-carbohydrazide derivative, kinetic resolution using Candida antarctica lipase B achieved 90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

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